molecular formula C9H19NS B13793837 Propanethioamide, N,N-dipropyl- CAS No. 68506-60-5

Propanethioamide, N,N-dipropyl-

Cat. No.: B13793837
CAS No.: 68506-60-5
M. Wt: 173.32 g/mol
InChI Key: YHOLNLTUMZQQEH-UHFFFAOYSA-N
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Description

Propanethioamide, N,N-dipropyl- is a chemical compound with the molecular formula C9H19NS. It is a thioamide, which means it contains a sulfur atom double-bonded to a carbon atom that is also bonded to a nitrogen atom. Thioamides are known for their ability to mimic the amide function in biomolecules while retaining or developing biological activity .

Preparation Methods

The synthesis of Propanethioamide, N,N-dipropyl- typically involves the use of sulfuration agents. One common method is the reaction of a primary amine with a carbon disulfide source, followed by alkylation. This process can be carried out under various conditions, including the use of different solvents and temperatures to optimize yield and purity . Industrial production methods often involve large-scale reactions with careful control of reaction parameters to ensure consistency and quality .

Chemical Reactions Analysis

Propanethioamide, N,N-dipropyl- undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The major products formed from these reactions depend on the specific conditions and reagents used but can include sulfoxides, sulfones, and substituted thioamides .

Scientific Research Applications

Propanethioamide, N,N-dipropyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Propanethioamide, N,N-dipropyl- involves its interaction with specific molecular targets. Thioamides are known to form covalent adducts with nicotinamide adenine dinucleotide (NAD), which can inhibit enzymes such as InhA in Mycobacterium tuberculosis. This inhibition disrupts essential metabolic pathways, leading to the antimicrobial effects observed with thioamide drugs .

Comparison with Similar Compounds

Propanethioamide, N,N-dipropyl- can be compared with other thioamides such as ethionamide and prothionamide. While all these compounds share the thioamide functional group, they differ in their specific structures and biological activities. For example, ethionamide and prothionamide are primarily used as second-line drugs for tuberculosis, whereas Propanethioamide, N,N-dipropyl- is more commonly used in research and industrial applications .

Similar compounds include:

Properties

CAS No.

68506-60-5

Molecular Formula

C9H19NS

Molecular Weight

173.32 g/mol

IUPAC Name

N,N-dipropylpropanethioamide

InChI

InChI=1S/C9H19NS/c1-4-7-10(8-5-2)9(11)6-3/h4-8H2,1-3H3

InChI Key

YHOLNLTUMZQQEH-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=S)CC

Origin of Product

United States

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